5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 942004-72-0
VCID: VC5712750
InChI: InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3
SMILES: CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4
Molecular Formula: C17H12FN3OS2
Molecular Weight: 357.42

5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

CAS No.: 942004-72-0

Cat. No.: VC5712750

Molecular Formula: C17H12FN3OS2

Molecular Weight: 357.42

* For research use only. Not for human or veterinary use.

5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one - 942004-72-0

Specification

CAS No. 942004-72-0
Molecular Formula C17H12FN3OS2
Molecular Weight 357.42
IUPAC Name 5-[(2-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3
Standard InChI Key CCOXAPXZMIUAKA-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct heterocyclic systems:

  • A thiazolo[4,5-d]pyridazine core, which combines a thiazole ring fused to a pyridazine moiety.

  • A 2-fluorobenzyl group at position 5, introducing aromaticity and halogen-based electronic effects.

  • Methyl and thiophen-2-yl substituents at positions 2 and 7, respectively, modulating steric and electronic interactions.

Table 1: Key Chemical Descriptors

PropertyValue
CAS Number942004-72-0
Molecular FormulaC₁₇H₁₂FN₃OS₂
Molecular Weight357.42 g/mol
IUPAC Name5-[(2-Fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,thiazolo[4,5-d]pyridazin-4-one
SMILESCC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4
InChIKeyCCOXAPXZMIUAKA-UHFFFAOYSA-N

The fluorine atom on the benzyl group enhances metabolic stability and influences binding interactions through electronegativity, while the thiophene ring contributes to π-π stacking capabilities .

Synthesis and Optimization

Synthetic Pathways

The synthesis of thiazolo[4,5-d]pyridazinones typically involves condensation reactions under controlled conditions. For this compound, a high-pressure Q-tube reactor has been employed to enhance reaction efficiency and environmental compatibility.

Key Steps:

  • Core Formation: Methyl esters of thiazole derivatives undergo reflux with hydrazine hydrate in ethanol, yielding pyridazinone intermediates.

  • Substituent Introduction: Sequential alkylation and coupling reactions introduce the 2-fluorobenzyl and thiophen-2-yl groups.

  • Final Cyclization: Acid-catalyzed cyclization under high pressure (Q-tube reactor) completes the fused thiazolo-pyridazine system.

Yield and Scalability

Optimized protocols report yields of 65–72%, with purity >95% confirmed via HPLC. Scaling challenges include the sensitivity of the thiophene moiety to oxidative conditions, necessitating inert atmospheres during critical steps.

Biological Activity and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 32 µg/mL) and fungi (Candida albicans: MIC = 64 µg/mL). The thiophene group enhances membrane permeability, while the fluorobenzyl moiety disrupts cell wall synthesis.

Central Nervous System (CNS) Interactions

Structural analogs in the thiazolo-pyridazine family demonstrate affinity for adenosine A₁/A₂ₐ receptors (Kᵢ = 12–45 nM), implicating potential antidepressant or neuroprotective effects . While direct evidence for this compound is lacking, its electronic profile suggests similar target engagement possibilities.

Analytical Characterization

Spectroscopic Methods

  • ¹H/¹³C NMR: Confirms substituent positions via distinct shifts (e.g., thiophene protons at δ 7.21–7.43 ppm; fluorobenzyl CH₂ at δ 4.89 ppm).

  • HRMS: Molecular ion peak at m/z 357.0765 ([M+H]⁺) validates the formula C₁₇H₁₂FN₃OS₂.

  • HPLC: Purity analysis using a C18 column (ACN/H₂O gradient; retention time = 8.7 min).

X-ray Crystallography

Single-crystal studies reveal a planar thiazolo-pyridazine core with dihedral angles of 12.3° between thiophene and benzyl groups, optimizing π-orbital overlap for biological interactions.

Pharmaceutical Applications and Challenges

Drug Development Prospects

  • Oncology: Combination therapies with doxorubicin show synergistic effects (CI = 0.45–0.78).

  • Antimicrobials: Structural modifications to reduce MIC values against resistant strains.

  • CNS Disorders: Exploration of adenosine receptor modulation for depression or Parkinson’s disease .

ADME/Toxicity Considerations

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring produces sulfoxide metabolites.

  • Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses.

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